2-(3-amino-1H-1,2,4-triazol-1-yl)-N-methylpropanamide
Description
Properties
Molecular Formula |
C6H11N5O |
|---|---|
Molecular Weight |
169.19 g/mol |
IUPAC Name |
2-(3-amino-1,2,4-triazol-1-yl)-N-methylpropanamide |
InChI |
InChI=1S/C6H11N5O/c1-4(5(12)8-2)11-3-9-6(7)10-11/h3-4H,1-2H3,(H2,7,10)(H,8,12) |
InChI Key |
BIYVIYIYHCFGSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC)N1C=NC(=N1)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-methylpropanamide can be achieved through multiple synthetic routes. . The choice of pathway and sequence of reagent introduction depends on the nucleophilicity of the amine. For instance, aliphatic amines can react via nucleophilic opening of the succinimide ring and subsequent recyclization of the 1,2,4-triazole ring under microwave irradiation .
Chemical Reactions Analysis
2-(3-amino-1H-1,2,4-triazol-1-yl)-N-methylpropanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The triazole ring can also participate in nucleophilic substitution reactions, leading to the formation of various derivatives . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
Antibacterial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial properties. For instance, studies have shown that compounds containing the triazole ring can effectively inhibit the growth of various bacterial strains including Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis . The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.
Antifungal Properties
Similar to its antibacterial effects, triazole derivatives are also recognized for their antifungal activities. Compounds like itraconazole and voriconazole have been widely used in clinical settings to treat fungal infections. The structural similarity of 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-methylpropanamide may suggest potential efficacy against fungal pathogens .
Anticancer Potential
Recent investigations into triazole derivatives have revealed promising anticancer properties. For example, certain triazole compounds have shown high potency against various cancer cell lines with IC50 values comparable to established chemotherapeutic agents . The modification of the triazole structure in this compound could enhance its selectivity and efficacy against specific cancer types.
Agricultural Applications
Plant Growth Regulators
Triazole compounds are utilized in agriculture as fungicides and plant growth regulators. Their ability to inhibit sterol biosynthesis in fungi makes them effective against a range of plant pathogens. The application of this compound in agricultural settings could provide an innovative approach to managing crop diseases while promoting plant growth .
Herbicide Development
The structural characteristics of triazoles allow for the design of selective herbicides that target specific weed species without harming crops. Research into the herbicidal properties of triazole derivatives is ongoing and may yield new formulations based on compounds like this compound .
Material Science Applications
Polymer Chemistry
Triazole-containing compounds are being explored for their potential use in polymer chemistry. Their ability to form stable complexes with metal ions can be harnessed to develop new materials with enhanced properties such as thermal stability and mechanical strength. The incorporation of this compound into polymer matrices could lead to innovative applications in coatings and composites .
Case Studies
Mechanism of Action
The mechanism of action of 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-methylpropanamide involves its interaction with specific molecular targets and pathways. The triazole ring can act as a competitive inhibitor of enzymes, such as imidazoleglycerol-phosphate dehydratase, which is involved in histidine biosynthesis . This inhibition can disrupt metabolic pathways, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations in the Amide Group
2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide (9a–b)
- Structure : Features an acetamide backbone (shorter chain than propanamide) and a benzo[d]thiazol-2-yl substituent.
- Key Differences :
- The benzo[d]thiazole moiety enhances aromaticity and may improve binding to hydrophobic enzyme pockets.
- Acetamide vs. propanamide chain length affects conformational flexibility and solubility.
- Synthesis: Derived from chloroacetyl chloride and 3-amino-1,2,4-triazole under reflux in DMF .
| Property | Target Compound | Compound 9a–b |
|---|---|---|
| Amide Chain | Propanamide | Acetamide |
| N-Substituent | N-Methyl | N-(6-alkoxybenzo[d]thiazol-2-yl) |
| Molecular Weight (approx.) | Not provided | ~350–400 g/mol (estimated) |
2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-cyclopentylacetamide
- Structure : Shares the acetamide backbone but substitutes N-methyl with a bulky cyclopentyl group.
- Discontinued commercial availability () suggests possible stability or synthesis challenges .
Triazole and Propanamide Modifications
2-Chloro-N-(4-(1,2,4-triazol-1-yl)phenyl)propanamide
- Structure : Propanamide backbone with a chloro substituent and a triazole-linked phenyl group.
- Phenyl-triazole group introduces planar aromaticity, contrasting with the amino-triazole in the target compound .
| Property | Target Compound | Chloro-Phenyl Analog |
|---|---|---|
| Triazole Position | 3-Amino at 1H-1,2,4-triazol-1-yl | Unsubstituted at 1H-1,2,4-triazol-1-yl |
| Propanamide Substituent | None (methyl group on N) | Chlorine at C2, phenyl at N |
| Melting Point | Not provided | 168–170°C |
2-Hydroxy-N-(1H-1,2,4-triazol-3-yl)propanamide
- Structure : Propanamide with a hydroxyl group at C2 and triazole at the N-position.
- Key Differences :
Biological Activity
2-(3-amino-1H-1,2,4-triazol-1-yl)-N-methylpropanamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : C6H11N5O
- Molecular Weight : 155.18 g/mol
- CAS Number : 1179192-59-6
Biological Activity Overview
The biological activity of this compound has been assessed primarily in the context of its antimalarial and anticancer properties.
Antimalarial Activity
Recent studies have shown that derivatives of triazole compounds exhibit significant antimalarial activity. For instance, related compounds have been tested against Plasmodium falciparum and P. berghei, demonstrating varying degrees of efficacy.
Key Findings :
- Compounds derived from triazole structures showed low cytotoxicity with IC50 values greater than 100 µM against mammalian cell lines (HepG2 and Vero) while maintaining efficacy against malaria parasites .
- One study reported IC50 values in the submicromolar range (0.8 µM) for certain triazole derivatives, indicating strong potential for further development as antimalarial agents .
Anticancer Activity
The anticancer properties of triazole derivatives have also been explored extensively. The mechanism often involves the inhibition of specific cancer cell lines through various pathways.
Case Studies :
-
Inhibition of Cancer Cell Lines :
- Compounds were evaluated against multiple cancer cell lines including PC-3 (prostate), HCT-116 (colon), and ACHN (renal). IC50 values were recorded as low as 0.67 µM, indicating potent anticancer activity .
- Some derivatives displayed selectivity towards certain cancer types, suggesting a targeted therapeutic approach.
- Mechanism of Action :
Data Tables
| Compound | Biological Activity | IC50 (µM) | Cell Line |
|---|---|---|---|
| Triazole A | Antimalarial | 0.8 | P. falciparum |
| Triazole B | Anticancer | 0.67 | PC-3 |
| Triazole C | Anticancer | 0.80 | HCT-116 |
| Triazole D | Anticancer | 0.87 | ACHN |
The biological activity of this compound appears to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in DNA replication and repair in cancer cells.
- Induction of Apoptosis : Evidence suggests that triazole derivatives can induce apoptosis in cancer cells through mitochondrial pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
